

Application Note: Quantification of Fenobucarb in Produce using HPLC-UV

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Compound of Interest

Compound Name: Fenobucarb

Cat. No.: B033119

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Abstract

This application note details a robust and validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of **Fenobucarb** in various produce samples. The protocol employs a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation procedure, ensuring efficient extraction and cleanup. The subsequent HPLC-UV analysis provides reliable and accurate quantification of **Fenobucarb** residues, crucial for food safety and regulatory compliance. This document provides a comprehensive protocol, method validation data, and visual workflows to aid researchers and scientists in implementing this analytical method.

Introduction

Fenobucarb, a carbamate insecticide, is widely used in agriculture to protect crops from various pests.^[1] However, its residues in food products pose potential health risks to consumers. Therefore, regulatory bodies worldwide have established maximum residue limits (MRLs) for pesticides in food commodities. Accurate and sensitive analytical methods are essential for monitoring **Fenobucarb** levels in produce to ensure consumer safety and compliance with these regulations. This application note presents a validated HPLC-UV method for the determination of **Fenobucarb** in produce.

Experimental Protocol

Standard Preparation

High-purity **Fenobucarb** analytical standard is required for the preparation of calibration solutions.^[1]

- Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of **Fenobucarb** reference standard and dissolve it in 10 mL of HPLC-grade acetonitrile in a volumetric flask.
- Intermediate Stock Solution (100 µg/mL): Dilute 1 mL of the primary stock solution to 10 mL with acetonitrile.
- Working Standard Solutions: Prepare a series of working standard solutions by further diluting the intermediate stock solution with the mobile phase to achieve concentrations ranging from 0.05 µg/mL to 5.0 µg/mL. These solutions are used to construct the calibration curve.

Sample Preparation (QuEChERS Method)

The QuEChERS method is a streamlined and effective approach for extracting pesticide residues from food matrices.

- Homogenization: Weigh 10 g of a representative homogenized produce sample into a 50 mL centrifuge tube.
- Extraction: Add 10 mL of acetonitrile to the centrifuge tube. Cap and shake vigorously for 1 minute.
- Salting Out: Add the contents of a QuEChERS extraction salt packet (containing magnesium sulfate and sodium chloride) to the tube. Immediately cap and shake vigorously for 1 minute.
- Centrifugation: Centrifuge the tube at $\geq 3000 \times g$ for 5 minutes.
- Cleanup (Dispersive Solid-Phase Extraction - dSPE): Transfer the supernatant (acetonitrile layer) to a dSPE cleanup tube containing primary secondary amine (PSA) sorbent and magnesium sulfate. Vortex for 30 seconds.
- Final Centrifugation and Filtration: Centrifuge the dSPE tube at high speed for 5 minutes. Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial for analysis.

HPLC-UV Chromatographic Conditions

The separation and quantification of **Fenobucarb** are achieved using a reverse-phase HPLC system with UV detection.

Parameter	Condition
HPLC Column	RP-C18, 5 μ m, 4.6 x 250 mm (or equivalent) [2]
Mobile Phase	Acetonitrile: Water (1:1, v/v), isocratic [2]
Flow Rate	1.4 mL/min [2]
Injection Volume	20 μ L
Column Temperature	Ambient
UV Detection Wavelength	254 nm

Method Validation

The analytical method was validated for its linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Data Presentation

The quantitative data from the method validation are summarized in the table below.

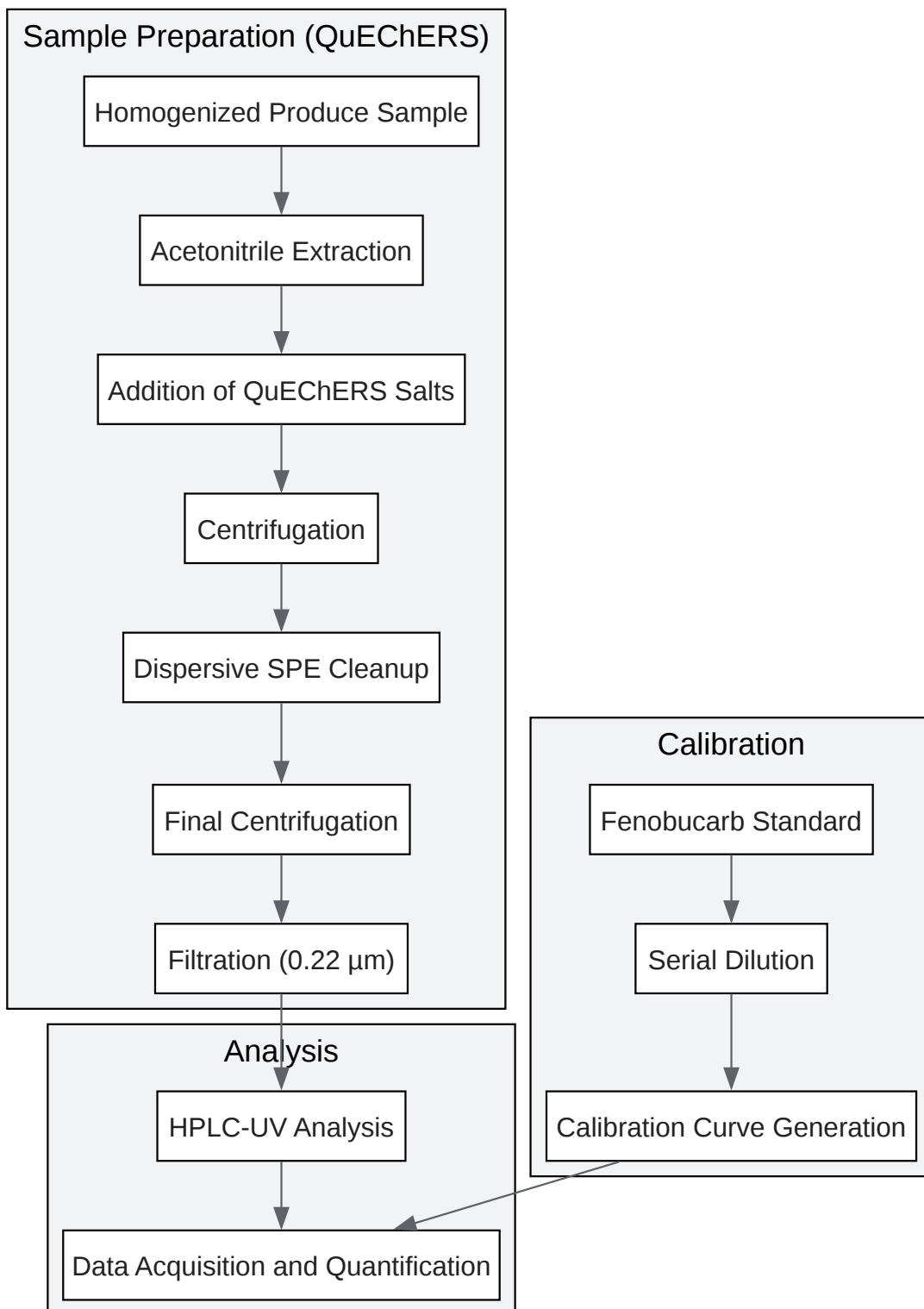
Parameter	Result
Linearity Range	0.05 - 5.0 μ g/mL
Correlation Coefficient (R^2)	> 0.995
Accuracy (Recovery %)	84.5%
Precision (RSD %)	< 10%
Limit of Detection (LOD)	0.007 mg/kg
Limit of Quantification (LOQ)	0.02 mg/kg

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow for the quantification of **Fenobucarb** in produce.

Experimental Workflow for Fenobucarb Analysis

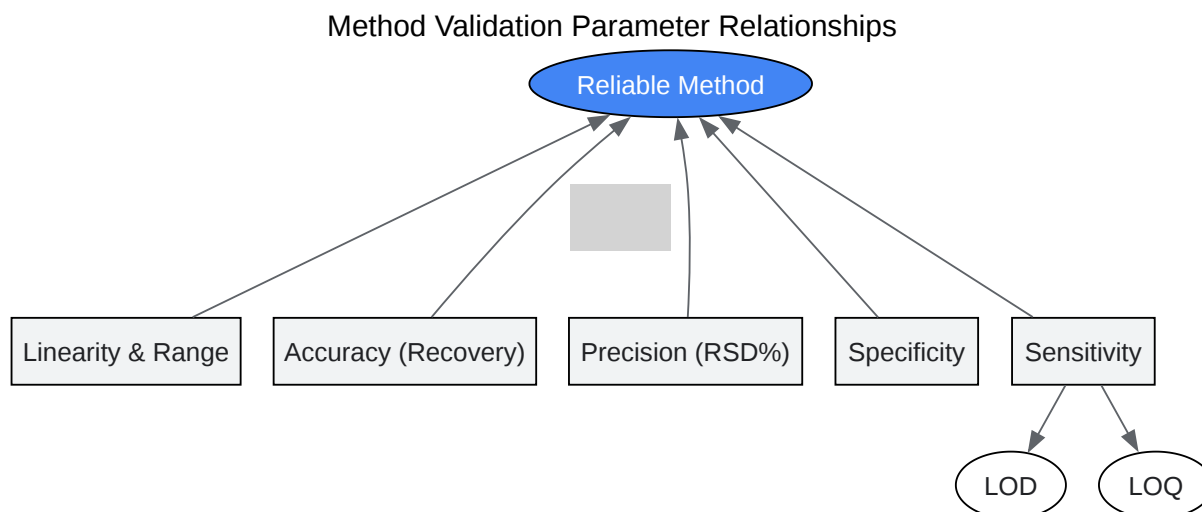


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Caption: Workflow for **Fenobucarb** quantification in produce.

Logical Relationships in Method Validation

This diagram shows the relationship between the different parameters of method validation, which collectively ensure the reliability of the analytical method.



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Caption: Interrelation of method validation parameters.

Conclusion

The HPLC-UV method described in this application note provides a reliable and effective means for the quantification of **Fenobucarb** in produce. The use of the QuEChERS protocol for sample preparation ensures high-throughput and efficient extraction. The method is validated to be linear, accurate, precise, and sensitive for its intended purpose. This application note serves as a valuable resource for laboratories involved in pesticide residue analysis and food safety monitoring.

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References

- 1. hpc-standards.com [hpc-standards.com]
- 2. researchgate.net [researchgate.net]
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